ethyl 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetate
Overview
Description
Ethyl N-[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]glycinate is a complex organic compound that features a unique combination of indole, imidazo[1,2-a]pyridine, and glycine ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetate typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Derivative: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Construction of the Imidazo[1,2-a]pyridine Core: This step often involves cyclization reactions, where the indole derivative is reacted with appropriate reagents to form the imidazo[1,2-a]pyridine scaffold.
Introduction of the Glycine Ester Moiety: The final step involves the esterification of glycine with the previously formed intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl N-[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]glycinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazo[1,2-a]pyridine moieties are known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridine: Lacks the glycine ester moiety.
Ethyl N-[6-chloro-2-(1H-indol-3-yl)pyridin-3-yl]glycinate: Lacks the imidazo[1,2-a]pyridine core.
N-[6-Chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]glycine: Lacks the ethyl ester group.
Uniqueness
Ethyl N-[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]glycinate is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the glycine ester moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of ethyl 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-2-26-17(25)10-22-19-18(23-16-8-7-12(20)11-24(16)19)14-9-21-15-6-4-3-5-13(14)15/h3-9,11,21-22H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLYWAUURROGRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(N=C2N1C=C(C=C2)Cl)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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